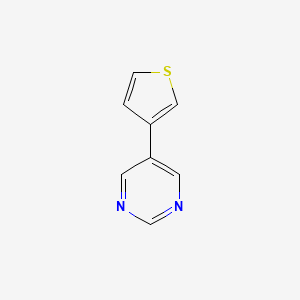

5-(3-Thienyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-11-5-7(1)8-3-9-6-10-4-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUZGJKUUBLEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313744 | |

| Record name | 5-(3-Thienyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58759-02-7 | |

| Record name | 5-(3-Thienyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58759-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Thienyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Thienyl Pyrimidine and Its Derivatives

Established Synthetic Pathways to 5-(3-Thienyl)pyrimidine

Traditional methods for the synthesis of this compound often rely on well-established condensation and cyclization reactions. These pathways provide reliable access to the target scaffold and its substituted analogues.

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that has been successfully employed in the synthesis of various pyrimidine (B1678525) derivatives, including those bearing a thienyl substituent. urfu.ru This reaction typically involves the condensation of an active methylene (B1212753) compound with a carbonyl compound, followed by cyclization to form the pyrimidine ring. wikipedia.org

A notable application of this approach is the synthesis of 5-(3-substituted-thiophene)-pyrimidine derivatives through the reaction of barbituric or thiobarbituric acid with 3-substituted-thiophene-2-carboxaldehydes. urfu.ru This reaction proceeds in the presence of a catalyst, such as a mixture of hydrogen peroxide and hydrochloric acid in aqueous ethanol. urfu.ru The initial step is the Knoevenagel condensation between the aldehyde and the active methylene group of the barbituric acid, followed by an intramolecular cyclization and dehydration to yield the final pyrimidine derivative. urfu.ru

The reaction conditions and yields for the synthesis of a series of 5-(3-substituted-thiophene)-pyrimidine derivatives are summarized in the table below.

| Entry | R | X | Product | Yield (%) |

| 1 | H | O | 3a | 92 |

| 2 | CH₃ | O | 3b | 90 |

| 3 | H | S | 3c | 94 |

| 4 | CH₃ | S | 3d | 95 |

| Table 1: Synthesis of 5-(3-substituted-thiophene)-pyrimidine derivatives via Knoevenagel condensation. urfu.ru |

The cyclization of ketones with nitriles represents another important strategy for the synthesis of substituted pyrimidines. While a direct synthesis of this compound using this method is not extensively detailed in the reviewed literature, the general methodology is highly applicable. For instance, the reaction of chalcones, derived from substituted acetophenones and thiophene-2-carbaldehyde, with urea (B33335) can lead to the formation of thiophene-bearing pyrimidine derivatives. researchgate.net In this approach, the chalcone (B49325) acts as a three-carbon synthon which undergoes cyclocondensation with urea to form the dihydropyrimidine (B8664642) ring, which can be subsequently oxidized to the aromatic pyrimidine.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems, including pyrimidine-thiophene scaffolds. nih.gov These reactions involve the combination of three or more starting materials in a one-pot process to form a product that contains substantial portions of all the reactants. nih.gov

A relevant example is the Gewald reaction, a well-known MCR for the synthesis of 2-aminothiophenes. wikipedia.orgscielo.br These 2-aminothiophene intermediates are versatile precursors for the synthesis of thieno[2,3-d]pyrimidines, which are isomeric to the target this compound but share the core pyrimidine-thiophene structure. The Gewald reaction typically involves the condensation of a ketone or aldehyde, an active nitrile, and elemental sulfur in the presence of a base. wikipedia.orgscielo.br The resulting 2-aminothiophene can then be cyclized with a suitable one-carbon source, such as formamide (B127407) or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), to construct the fused pyrimidine ring. scielo.br

| Reactants | Product | Key Features |

| Ketone/Aldehyde, Active Nitrile, Sulfur | 2-Aminothiophene | Versatile intermediate |

| 2-Aminothiophene, Formamide/DMF-DMA | Thieno[2,3-d]pyrimidine (B153573) | Fused pyrimidine-thiophene scaffold |

| Table 2: General scheme for the synthesis of thieno[2,3-d]pyrimidines via the Gewald reaction. scielo.br |

Advanced Synthetic Strategies for Pyrimidine-Thiophene Scaffolds

In recent years, there has been a growing interest in the development of more sustainable and efficient synthetic methods. These advanced strategies often focus on avoiding the use of transition metals and minimizing purification steps.

The development of metal-free synthetic routes is a significant goal in green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. rsc.orgnih.gov Several metal-free approaches for the synthesis of pyrimidines have been reported. For instance, a direct and regioselective synthesis of 2,4,5-trisubstituted pyrimidines has been achieved using α-aryl-β,β-ditosyloxy ketones, which act as 1,3-dielectrophilic precursors and cyclize with guanidine (B92328) hydrochloride in the presence of a base. rsc.org This method is operationally simple and offers high regioselectivity. rsc.org

Another metal-free approach involves the photochemical arylation of pyrimidines, where pyrimidinyl radicals are generated under UVA irradiation and undergo C-C bond formation with aromatic partners. rsc.org

The concept of "chromatography-free" synthesis aims to simplify the purification process, which is often a bottleneck in organic synthesis. acs.org This can be achieved by designing reactions that yield products of high purity, which can be isolated by simple filtration or crystallization. acs.org For example, the synthesis of certain pyrimidine derivatives on solid supports like basic alumina (B75360) can facilitate product isolation without the need for column chromatography. acs.org

Inverse Electron Demand Diels-Alder (IEDDA) Reactions

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful method for the synthesis of heterocyclic compounds, including pyrimidines. wikipedia.org Unlike the conventional Diels-Alder reaction, the IEDDA reaction involves a cycloaddition between an electron-poor diene and an electron-rich dienophile. wikipedia.org This reaction proceeds by breaking three pi-bonds to form two new sigma bonds and one new pi-bond, resulting in a six-membered ring. wikipedia.org

A common strategy for pyrimidine synthesis via IEDDA involves the use of electron-deficient nitrogen-containing heteroaromatics as the diene component. Specifically, 1,2,3-triazines have been demonstrated as effective precursors for the formation of the pyrimidine ring. sigmaaldrich.com In this approach, the 1,2,3-triazine (B1214393) reacts with an appropriate dienophile, and the resulting cycloadduct undergoes a retro-Diels-Alder reaction with the extrusion of dinitrogen to afford the pyrimidine core. The reactivity of the 1,2,3-triazine can be modulated by the substituent at the C5 position. sigmaaldrich.com More recently, stable 1,2,3-triazine 1-oxides have been shown to be highly effective substrates in IEDDA reactions for pyrimidine synthesis. organic-chemistry.org These reactions are often base-catalyzed and can proceed at room temperature with high yields. organic-chemistry.org

For the synthesis of this compound, this methodology would conceptually involve the reaction of a 1,2,3-triazine with a thienyl-containing dienophile. The regiochemistry of the cycloaddition is a critical aspect, and the substituents on both the triazine and the dienophile influence the outcome of the reaction. While specific examples for the direct synthesis of this compound using this method are not extensively detailed in the literature, the general principles of IEDDA reactions with 1,2,3-triazines provide a viable synthetic route.

| Diene Precursor | Dienophile Type | Key Features |

| 1,2,3-Triazine | Electron-rich | Reactivity modulated by C5 substituent. sigmaaldrich.com |

| 1,2,3-Triazine 1-Oxide | Amidines | Base-catalyzed, rapid reactions at room temperature, high yields. organic-chemistry.org |

Tandem Annulation-Oxidation Protocols

Tandem annulation-oxidation protocols offer an efficient approach to the synthesis of substituted pyrimidines. A notable example is the [3+3] annulation-oxidation sequence. rsc.org This method often involves the reaction of a 1,3-dielectrophile with a 1,3-dinucleophile to form a six-membered ring, which is subsequently oxidized to the aromatic pyrimidine.

A common implementation of this strategy is the reaction between α,β-unsaturated ketones and amidines. rsc.org In this process, the α,β-unsaturated ketone acts as the three-carbon electrophilic component, while the amidine provides the N-C-N nucleophilic fragment. The initial reaction leads to a dihydropyrimidine intermediate, which is then oxidized to the final pyrimidine product. rsc.org

Recent advancements in this area have focused on developing greener and more economical synthetic routes. For instance, the use of choline (B1196258) hydroxide (B78521) as both a catalyst and a reaction medium has been reported for the [3+3] annulation-oxidation of α,β-unsaturated ketones and benzamidine (B55565) hydrochloride. rsc.org This method is characterized by mild reaction conditions, short reaction times, and excellent product yields. rsc.org Another approach involves a metal-free synthesis where the dihydropyrimidine intermediate is converted to the pyrimidine via visible-light-enabled photo-oxidation, avoiding the need for transition-metal catalysts. rsc.org

| Reaction Type | Reactants | Catalyst/Conditions | Key Features |

| [3+3] Annulation-Oxidation | α,β-Unsaturated Ketones, Amidines | Metal-free, visible-light photo-oxidation | Green, mild conditions, avoids transition metals. rsc.org |

| [3+3] Annulation-Oxidation | α,β-Unsaturated Ketones, Benzamidine hydrochloride | Choline hydroxide | Green, recyclable catalyst and medium, mild conditions, excellent yields. rsc.org |

Copper-Catalyzed Synthesis

Copper-catalyzed reactions have emerged as a versatile and efficient tool for the synthesis of pyrimidine derivatives. These methods often exhibit high atom economy and good functional group tolerance. rsc.org A prominent example is the one-pot, three-component reaction of amidines, primary alcohols, and secondary alcohols, which is efficiently catalyzed by copper. rsc.org

In a typical procedure, an amidine hydrochloride, a primary alcohol, and a secondary alcohol are reacted in the presence of a copper catalyst, such as copper(II) acetate (B1210297), and a base like potassium hydroxide in a suitable solvent like toluene. The reaction proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. Copper catalysts can also be employed in the [3+3] annulation of amidines with saturated ketones, proceeding via β-C(sp3)–H functionalization of the ketone. acs.org

Furthermore, copper-catalyzed methods have been developed for the synthesis of pyrimidines from propargyl alcohols and amidines. mdpi.com The proposed mechanism involves the copper(II)-catalyzed activation of the propargyl alcohol, followed by a [3+3] addition with the amidine and subsequent ring closure. mdpi.com The final aromatization step leads to the formation of the pyrimidine ring. mdpi.com The use of copper catalysts is also crucial in the synthesis of fused pyrimidine systems, such as pyrano[2,3-d]pyrimidines, where the copper catalyst interacts with the carbonyl and nitrile groups of the reactants to facilitate the reaction. acs.org

| Reactants | Catalyst System | Key Features |

| Amidines, Primary Alcohols, Secondary Alcohols | Copper(II) acetate / KOH | One-pot, three-component reaction, high atom efficiency. rsc.org |

| Saturated Ketones, Amidines | Copper catalyst / 4-HO-TEMPO | [3+3] annulation via β-C(sp3)–H functionalization. acs.org |

| Propargyl Alcohols, Amidines | Copper(II) triflate | [3+3] addition and ring closure. mdpi.com |

| Benzaldehyde derivatives, Malononitrile, Barbituric acid derivatives | Copper immobilized on modified LDHs | Heterogeneous catalysis, high efficiency, mild conditions. acs.org |

Deconstruction-Reconstruction Strategies for Pyrimidine Diversification

A novel and powerful strategy for the diversification of pyrimidine scaffolds is the deconstruction-reconstruction approach. nsf.govnih.gov This method allows for the conversion of existing pyrimidine-containing compounds into a variety of other nitrogen-containing heteroaromatics, as well as substituted pyrimidines that would be challenging to synthesize through traditional methods. nsf.govnih.gov

The core of this strategy involves the transformation of a pyrimidine into its corresponding N-arylpyrimidinium salt. nsf.govnih.gov This activation step renders the pyrimidine ring susceptible to cleavage. The N-arylpyrimidinium salt is then reacted with a nucleophile, leading to the cleavage of the pyrimidine ring and the formation of a three-carbon iminoenamine building block. nsf.govnih.gov This intermediate can then be utilized in various heterocycle-forming reactions. nsf.govnih.gov

For the reconstruction of a diversified pyrimidine, the iminoenamine intermediate can be reacted with an amidine. This deconstruction-reconstruction sequence effectively allows for the modification of the pyrimidine core in complex molecules, making it a valuable tool for late-stage functionalization in drug discovery and agrochemical development. nsf.govnih.gov This strategy has been successfully applied to convert pyrimidines into functionalized pyrimidines, pyridines, pyrazoles, and 1,2-oxazoles. researchgate.net

| Step | Description | Key Reagents/Intermediates |

| Activation | Conversion of the pyrimidine to an N-arylpyrimidinium salt. | Aniline (B41778), Tf2O, collidine. researchgate.net |

| Deconstruction | Cleavage of the pyrimidinium salt to form an iminoenamine or vinamidinium salt. | Pyrrolidine. researchgate.net |

| Reconstruction | Cyclization of the intermediate with a suitable partner to form a new heterocycle. | Amidines (for new pyrimidines). nsf.gov |

Targeted Synthesis of Substituted this compound Derivatives

Strategies for Introducing Substituents at Specific Positions

The synthesis of substituted this compound derivatives can be achieved through various strategies that allow for the introduction of substituents at specific positions on both the pyrimidine and thiophene (B33073) rings. One common approach is to start with pre-functionalized building blocks. For instance, a substituted 3-thienyl boronic acid can be coupled with a 5-halopyrimidine via Suzuki coupling to introduce substituents on the thiophene ring. Conversely, a 3-thienyl boronic acid can be reacted with a substituted 5-halopyrimidine to introduce substituents on the pyrimidine ring.

Another strategy involves the direct functionalization of the this compound core. Electrophilic aromatic substitution reactions on the thiophene ring can be employed to introduce substituents at the 2- or 5-positions of the thiophene ring, depending on the directing effects of existing groups. The pyrimidine ring, being electron-deficient, is generally less susceptible to electrophilic substitution but can undergo nucleophilic aromatic substitution, particularly if activating groups are present.

The synthesis of thieno[2,3-d]pyrimidine derivatives, which are structurally related to this compound, often starts from a substituted 2-aminothiophene. nih.gov The substituents on the final thienopyrimidine are determined by the initial substituents on the thiophene precursor and the reagents used for the pyrimidine ring formation. nih.gov For example, reacting a 2-aminothiophene with different isothiocyanates can introduce various substituents at the 3-position of the thieno[2,3-d]pyrimidin-4-one core. researchgate.net

Role of Catalyst Systems in Derivative Synthesis

Catalyst systems play a crucial role in the synthesis of this compound derivatives, influencing reaction efficiency, selectivity, and the range of accessible structures. Various types of catalysts, including organocatalysts, metal catalysts, and ionic liquids, are employed in the synthesis of pyrimidine-containing compounds. nih.gov

In the context of cross-coupling reactions, such as the Suzuki coupling mentioned earlier, palladium catalysts are indispensable for the formation of the C-C bond between the thiophene and pyrimidine rings. The choice of ligand on the palladium catalyst can significantly impact the reaction yield and scope.

Lewis acid catalysts, such as zinc bromide (ZnBr2), are used in [5+1] annulation reactions for the synthesis of polysubstituted pyrimidines. mdpi.com Organocatalysts like L-proline and p-toluenesulfonic acid (p-TSA) have been utilized in the synthesis of pyrimidine-fused systems. acs.org These catalysts can facilitate the formation of key intermediates, such as N-acyliminium ions, and can influence the diastereoselectivity of the reaction. acs.org

Transition metal catalysts, particularly those based on copper and iridium, have been shown to be effective in various pyrimidine syntheses. mdpi.com Copper catalysts, for example, can enable the use of a wider range of starting materials and promote reactions under milder conditions. rsc.org Iridium pincer complexes have been reported to catalyze the regioselective synthesis of pyrimidines from alcohols and amidines. mdpi.com The catalyst's role often involves the activation of substrates, facilitation of bond formation, and enabling tandem reaction sequences that would otherwise be difficult to achieve. acs.org

| Catalyst Type | Role in Synthesis | Example Reaction |

| Palladium Catalysts | C-C bond formation | Suzuki coupling of thienyl boronic acids and halopyrimidines. |

| Lewis Acids (e.g., ZnBr2) | Annulation reactions | [5+1] annulation for polysubstituted pyrimidines. mdpi.com |

| Organocatalysts (e.g., L-proline, p-TSA) | Intermediate formation, stereocontrol | Synthesis of pyrimidine-fused systems. acs.org |

| Copper Catalysts | Activation of substrates, milder reaction conditions | Three-component synthesis from amidines and alcohols. rsc.org |

| Iridium Catalysts | Regioselective synthesis | Formation of pyrimidines from alcohols and amidines. mdpi.com |

Advanced Spectroscopic Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Structural elucidation of 5-(3-Thienyl)pyrimidine is accomplished through the combined use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights into the molecular architecture of the compound.

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyrimidine (B1678525) and thiophene (B33073) rings. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms and by the aromatic ring currents.

The pyrimidine ring protons typically appear in the downfield region. The proton at the C2 position is expected to be the most deshielded due to the influence of two adjacent nitrogen atoms, appearing as a singlet. The protons at the C4 and C6 positions would appear as a single signal, also a singlet, slightly upfield from the C2 proton.

The protons of the 3-substituted thiophene ring exhibit characteristic coupling patterns. The proton at the C2' position of the thiophene ring is anticipated to be a doublet of doublets, influenced by coupling to the C4' and C5' protons. The protons at C4' and C5' will also appear as multiplets in the aromatic region. Based on data from similar heterocyclic systems, the anticipated chemical shifts are outlined in the table below. mdpi.comresearchgate.net

Table 3.1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (Pyrimidine) | 9.1 - 9.3 | Singlet (s) |

| H-4, H-6 (Pyrimidine) | 8.9 - 9.1 | Singlet (s) |

| H-2' (Thiophene) | 7.8 - 8.0 | Multiplet (m) |

| H-4' (Thiophene) | 7.4 - 7.6 | Multiplet (m) |

| H-5' (Thiophene) | 7.6 - 7.8 | Multiplet (m) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the pyrimidine ring are significantly deshielded by the nitrogen atoms. The C2 carbon is expected at the lowest field, followed by the C4 and C6 carbons. The C5 carbon, being further from the nitrogens and at the junction with the thiophene ring, appears at a higher field. The thiophene carbons also resonate in the aromatic region. Spectroscopic databases confirm the existence of ¹³C NMR data for this compound. spectrabase.comnih.gov The expected chemical shifts, inferred from data on pyrimidine and thiophene derivatives, are presented below. researchgate.netchemicalbook.com

Table 3.2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyrimidine) | 158 - 160 |

| C-4, C-6 (Pyrimidine) | 156 - 158 |

| C-5 (Pyrimidine) | 125 - 128 |

| C-2' (Thiophene) | 127 - 129 |

| C-3' (Thiophene) | 135 - 138 |

| C-4' (Thiophene) | 124 - 126 |

| C-5' (Thiophene) | 126 - 128 |

Infrared (IR) spectroscopy is used to identify the functional groups and bond vibrations within a molecule. The IR spectrum of this compound is characterized by several key absorption bands. researchgate.net

Aromatic C-H Stretching: Absorption bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations on both the pyrimidine and thiophene rings. vscht.cz

Aromatic Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the two aromatic rings typically result in a series of sharp bands in the 1600-1400 cm⁻¹ region. These are often complex and are a key feature of the "fingerprint region" for this molecule.

C-H Bending: Out-of-plane C-H bending vibrations for substituted aromatic rings produce strong bands in the 900-650 cm⁻¹ region, which can provide information about the substitution pattern.

Thiophene Ring Vibrations: The thiophene ring is also associated with a characteristic C-S stretching vibration, though it is often weak and can be difficult to identify definitively.

Table 3.3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C & C=N Stretch | 1600 - 1400 | Medium to Strong |

| C-H In-Plane Bending | 1300 - 1000 | Medium |

| C-H Out-of-Plane Bending | 900 - 650 | Strong |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound (C₈H₆N₂S), the expected exact mass is 162.0252 g/mol . nih.gov

The electron impact (EI) mass spectrum would show a prominent molecular ion peak (M⁺˙) at m/z = 162. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. sphinxsai.com Key fragmentation pathways for pyrimidine and thiophene derivatives often involve cleavage at the linkage between rings or the sequential loss of small molecules from the heterocyclic rings. sapub.orgarkat-usa.org

Potential fragmentation patterns include:

Cleavage of the C-C bond between the pyrimidine and thiophene rings.

Loss of HCN (m/z = 27) from the pyrimidine ring.

Fragmentation of the thiophene ring, potentially through the loss of a thioformyl (B1219250) radical (CHS, m/z = 45) or acetylene (B1199291) (C₂H₂, m/z = 26).

Table 3.4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

| [C₈H₆N₂S]⁺˙ | 162 | Molecular Ion (M⁺˙) |

| [C₇H₅NS]⁺˙ | 135 | Loss of HCN from pyrimidine |

| [C₄H₃S]⁺ | 83 | Thienyl cation |

| [C₄H₃N₂]⁺ | 79 | Pyrimidinyl cation |

Chromatographic Method Development and Validation

Chromatographic methods are indispensable for separating this compound from impurities and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose. ijsrst.comresearchgate.net

The development of a robust HPLC method requires careful optimization of several parameters to achieve good resolution, peak shape, and sensitivity.

Reverse-phase HPLC (RP-HPLC) is the most suitable mode for the analysis of moderately polar compounds like this compound. scispace.com The development process involves a systematic approach to selecting and optimizing the stationary phase, mobile phase, and detection conditions.

Stationary Phase (Column): The most common choice for this class of compounds is a silica-based stationary phase chemically bonded with nonpolar alkyl chains. A C18 (octadecylsilane) column is a standard starting point due to its high hydrophobicity and retention capabilities for aromatic compounds. pensoft.net Columns with shorter alkyl chains (e.g., C8) or those with polar end-capping may also be evaluated to fine-tune selectivity.

Mobile Phase: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible, less polar organic solvent.

Organic Modifier: Acetonitrile (B52724) is a frequent choice due to its low viscosity and UV transparency. Methanol is another common alternative.

Aqueous Phase: An acidic modifier is often added to the aqueous component to control the ionization of the analyte and silanol (B1196071) groups on the stationary phase, which improves peak shape and reproducibility. Common additives include trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) or a phosphate (B84403) buffer to maintain a constant pH. sielc.com

Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both early and late-eluting impurities are effectively separated with good peak shape within a reasonable analysis time.

Detection: Given the aromatic nature of this compound, UV detection is the most appropriate method. A preliminary scan would determine the wavelength of maximum absorbance (λmax) for optimal sensitivity, which is expected to be in the UV region (e.g., 220-280 nm). scispace.com

Table 3.5: Typical Starting Parameters for RP-HPLC Method Development

| Parameter | Typical Condition | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides hydrophobic retention for the aromatic analyte. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component; acid improves peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic modifier to control elution strength. |

| Elution Mode | Gradient (e.g., 10% to 90% B over 20 min) | Ensures separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Column Temp. | 25 °C | Ensures reproducible retention times. |

| Detection | UV at λmax (e.g., 254 nm) | Sensitive detection of the aromatic system. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

High-Performance Liquid Chromatography (HPLC) Methodologies

Method Validation for Specificity, Linearity, Accuracy, and Precision

The validation of analytical methods is crucial to ensure the reliability and consistency of results for the quantification of this compound. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to assess various performance parameters. allmultidisciplinaryjournal.com

Specificity: The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. impactfactor.org For this compound, this would be demonstrated by showing that the chromatographic peak for the compound is well-resolved from other potential substances, and its peak purity is confirmed using techniques like photodiode array (PDA) detection. impactfactor.org

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. This is typically evaluated by analyzing a series of dilutions of a standard solution of this compound. The results are assessed by calculating the correlation coefficient (r²) of the calibration curve, which should ideally be close to 0.999. allmultidisciplinaryjournal.comrjptonline.org

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of this compound is added to a sample matrix (spiked sample) and the percentage of the analyte recovered is measured. rjptonline.orgnih.gov The acceptance criteria for recovery are typically within a range of 98-102%. rjptonline.org

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Analysis of replicate samples on the same day under the same operating conditions. allmultidisciplinaryjournal.com

Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment. allmultidisciplinaryjournal.com

Low %RSD values (typically less than 2%) indicate good precision. nih.gov

| Parameter | Method | Typical Acceptance Criteria | Example Result |

|---|---|---|---|

| Specificity | Peak Purity Analysis | No interference at the retention time of the analyte | Pass |

| Linearity | Calibration Curve (5-150 µg/mL) | Correlation Coefficient (r²) ≥ 0.999 | 0.9998 |

| Accuracy | Spike Recovery (%) | 98.0% - 102.0% | 100.5% |

| Precision (Repeatability) | %RSD of 6 replicate injections | %RSD ≤ 2.0% | 0.8% |

| Precision (Intermediate) | %RSD of analysis on different days | %RSD ≤ 2.0% | 1.2% |

Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry (UHPLC-MS)

Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a powerful analytical technique that combines the high separation efficiency of UHPLC with the sensitive and selective detection capabilities of mass spectrometry. imtm.cz This method is highly suitable for the analysis of compounds like this compound, particularly in complex matrices or when high sensitivity is required. nih.gov

The UHPLC system utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times and improved chromatographic resolution compared to conventional HPLC. imtm.czlcms.cz For the analysis of pyrimidine derivatives, reversed-phase columns, such as a C18, are commonly employed. lcms.czplos.org

The mass spectrometer serves as a highly selective detector, identifying compounds based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can be used for even greater specificity and for structural elucidation by analyzing the fragmentation patterns of the parent ion. plos.org This technique allows for the reliable determination of analytes even at very low concentrations. nih.gov A validated UHPLC-MS/MS method would provide accurate and precise quantification of this compound in various samples. nih.gov

| Parameter | Description |

|---|---|

| UHPLC System | Acquity UPLC I-Class or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | Tandem Quadrupole Mass Spectrometer (e.g., Xevo TQ-S) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

Elemental Analysis for Compound Composition

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a pure compound. This method provides the percentage by weight of each element (typically carbon, hydrogen, nitrogen, and sulfur) in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to confirm its identity and assess its purity. mdpi.com

For this compound, the molecular formula is C₈H₆N₂S. nih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and sulfur (32.06 u). In practice, the results of elemental analysis for a synthesized batch of the compound are expected to be within ±0.4% of the calculated values, which confirms the correct empirical formula and a high degree of purity. mdpi.com

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 59.24% |

| Hydrogen (H) | 3.73% |

| Nitrogen (N) | 17.27% |

| Sulfur (S) | 19.77% |

Theoretical and Computational Investigations of 5 3 Thienyl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations have proven to be an invaluable tool for understanding the intrinsic properties of molecules at the electronic level. For 5-(3-Thienyl)pyrimidine, these theoretical approaches, particularly Density Functional Theory (DFT), have provided significant insights into its molecular structure and potential chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. Various studies have employed DFT to investigate the electronic and structural properties of pyrimidine (B1678525) and thiophene-containing compounds, providing a theoretical framework to understand the behavior of this compound. The hybrid functional B3LYP, for instance, has been successfully utilized for calculating the electronic properties of similar heterocyclic systems, including ionization potentials and energy gaps.

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

| Parameter | Conceptual Value | Significance |

| HOMO Energy | Higher (less negative) | Indicates potential for electron donation, likely localized on the thiophene (B33073) ring. |

| LUMO Energy | Lower (more negative) | Indicates potential for electron acceptance, likely localized on the pyrimidine ring. |

| HOMO-LUMO Gap | Moderate | Suggests a balance between kinetic stability and chemical reactivity. |

Molecular Electrostatic Potential (MEP) surface analysis is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface. Electron-rich areas, characterized by negative potential (typically colored in shades of red), are susceptible to electrophilic attack, while electron-deficient regions with positive potential (colored in shades of blue) are prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show a negative potential around the nitrogen atoms of the pyrimidine ring due to their high electronegativity and the presence of lone pairs of electrons. Conversely, the hydrogen atoms would exhibit a positive potential. The thiophene ring, being electron-rich, would also contribute to the negative potential region. This analysis is crucial for understanding intermolecular interactions and the regioselectivity of chemical reactions.

The ionization potential (IP) is the energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when an electron is added to a molecule. These fundamental properties are direct measures of a molecule's ability to undergo oxidation and reduction, respectively. Computationally, these values can be determined through various quantum chemical methods, including DFT. Koopman's theorem provides a reasonable approximation, stating that the IP is equal to the negative of the HOMO energy and the EA is the negative of the LUMO energy.

For pyrimidine and its derivatives, quantum chemical methods have been employed to calculate these properties. While specific calculated values for this compound are not detailed in the provided search results, theoretical calculations on similar molecules suggest that the presence of the heteroatoms and the aromatic rings will significantly influence these values.

| Property | Conceptual Description | Relevance |

| Ionization Potential (IP) | The energy required to remove an electron from the HOMO. | A lower IP suggests easier oxidation. |

| Electron Affinity (EA) | The energy released upon adding an electron to the LUMO. | A higher EA suggests easier reduction. |

Computational Studies of Chemical Reactivity and Stability

Computational studies provide a powerful means to predict the chemical reactivity and stability of molecules. By analyzing the electronic structure and various reactivity descriptors derived from DFT calculations, a deeper understanding of a molecule's behavior in chemical reactions can be achieved. For instance, the HOMO-LUMO gap is a key indicator of stability. A smaller gap generally correlates with higher reactivity.

The reactivity of pyrimidine derivatives has been the subject of computational investigation. The presence of the thiophene ring, a known bioisostere for the benzene (B151609) ring, introduces specific electronic effects that can modulate the reactivity of the pyrimidine core. Computational analysis can pinpoint the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts and explaining observed reaction outcomes.

Molecular Modeling and Simulation Studies

While the provided information focuses heavily on quantum chemical calculations, molecular modeling and simulation studies represent another tier of computational investigation that can provide insights into the dynamic behavior of this compound. These methods can be used to study its conformational preferences and interactions with other molecules, which is particularly relevant in the context of materials science and medicinal chemistry. However, specific molecular modeling and simulation studies for this compound were not identified in the provided search results.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are pivotal in computational drug design for predicting the binding orientation and affinity of a ligand to its target protein. For derivatives of the thienopyrimidine scaffold, which is closely related to this compound, these simulations have been instrumental in elucidating binding modes with various biological targets.

Studies on thieno[2,3-d]pyrimidine (B153573) derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have revealed specific binding patterns. For instance, one active compound demonstrated a binding score of -17.22 kcal/mol, forming a crucial hydrogen bond with the amino acid residue Met769. nih.gov This interaction is complemented by twelve hydrophobic interactions with residues such as Lys721, Val702, Ala719, Leu820, Cys773, and Leu694. nih.gov The thieno[2,3-d]pyrimidine core typically occupies the adenine (B156593) pocket of the receptor, a key feature for inhibition. nih.gov Similarly, docking studies of thienopyrimidine derivatives as inhibitors of HIV-1 reverse transcriptase highlighted the importance of hydrogen bonding and van der Waals interactions with key residues like Leu100, Lys101, Val106, Phe227, and Pro236 in ligand-receptor binding. nih.gov

In the context of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), molecular docking has been used to support the design of potent inhibitors. nih.gov Computational modeling of 5,6,7,8-tetrahydrobenzo researchpublish.commdpi.comthieno[2,3-d]pyrimidines into the colchicine (B1669291) site of tubulin showed that the core scaffold overlaps well with the B-ring of colchicine. mdpi.com The simulations also identified water-mediated hydrogen bonds between the pyrimidine's N1 and 2-NH2 group and the backbone of Cysβ239, alongside hydrophobic interactions with Leuβ246, Alaβ248, and Metβ257. mdpi.com The accuracy of these docking protocols is often validated by redocking a co-crystallized ligand, with a root-mean-square deviation (RMSD) value of less than 2 Å indicating a reliable setup. mdpi.com

Table 1: Molecular Docking Results for Thienopyrimidine Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Binding Score (kcal/mol) |

| Thieno[2,3-d]pyrimidine | EGFR | Met769, Lys721, Val702, Ala719 | -17.22 |

| Thieno[3,4-d]pyrimidine (B1628787) | HIV-1 RT | Leu100, Lys101, Val106, Phe227 | Not Specified |

| Tetrahydrobenzo researchpublish.commdpi.comthieno[2,3-d]pyrimidine | Tubulin (Colchicine Site) | Cysβ239, Leuβ246, Alaβ248, Metβ257 | Not Specified |

Molecular Dynamics (MD) Simulations

To complement the static view provided by molecular docking, molecular dynamics (MD) simulations are employed to study the physical motion of atoms and molecules over time. This technique provides insights into the stability of ligand-protein complexes and conformational changes that may occur upon binding. ekb.eg

For thieno[2,3-d]pyrimidine derivatives, MD simulations have been used to confirm the stability of their binding to target proteins like EGFR. nih.gov Simulations performed over 100 nanoseconds (ns) can validate the binding mode predicted by docking, ensuring the ligand remains appropriately positioned within the active site. nih.gov Similarly, MD simulations have been applied to investigate the structural and energetic features of thieno[2,3-d]pyrimidine derivatives in complex with VEGFR-2. nih.govrsc.org These simulations help to confirm the proper binding of the ligand-receptor complex. rsc.org

The integration of MD simulations with binding free energy calculations, such as MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), allows for a more quantitative assessment of binding affinity. ekb.eg For a series of synthesized thieno[2,3-d]pyrimidine derivatives, a correlation was found between the MM-GBSA calculated binding energy and the experimentally observed cytotoxic effect, with one potent compound showing a high MM-GBSA value of -20.38. ekb.eg These computational studies provide a dynamic understanding of the interactions between thienopyrimidine-based compounds and their biological targets, reinforcing the predictions made by molecular docking. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchpublish.com This method is frequently used to guide the synthesis of new derivatives with potentially enhanced activity. researchpublish.com For pyrimidine-based compounds, including thienopyrimidines, both 2D and 3D-QSAR models have been developed to predict their efficacy against various targets. researchgate.netresearchgate.net

In a study on thieno[3,4-d]pyrimidine derivatives as HIV-1 reverse transcriptase inhibitors, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The resulting CoMFA model showed good stability and predictability with a cross-validated q² of 0.594 and a non-cross-validated r² of 0.974. nih.gov The CoMSIA model also demonstrated strong predictive power. nih.gov For other pyrimidine derivatives, 2D-QSAR models have been developed using statistical methods like multiple linear regression (MLR). researchgate.net One such MLR model for pyrimidine-2,4-dione derivatives yielded an R² of 0.81. researchgate.net These studies indicate that QSAR models can effectively describe and predict the activity of pyrimidine derivatives, aiding in the design of novel therapeutic agents. researchpublish.comresearchgate.net

Application of Physico-chemical Descriptors in QSAR

The predictive power of a QSAR model relies on the selection of appropriate molecular descriptors, which are numerical representations of the physico-chemical properties of a molecule. These descriptors can be categorized into electronic, steric, and lipophilic parameters, among others. researchgate.net

In QSAR studies of pyrimidine derivatives, a variety of descriptors are employed. For instance, a model for pyrimidine-4,6-diamine derivatives as JAK3 inhibitors used four key descriptors: Aro (presence of an aromatic ring), Double (number of double bonds), PEOE VSA PPOS (positive partial surface area), and Q VSA NEG (negative partial surface area). tandfonline.com The model indicated that the presence of aromatic groups and double bonds was crucial for increasing inhibitory activity. tandfonline.com Conversely, higher values for the negative partial surface area (Q. V_N) were associated with a decrease in activity. tandfonline.com

Other QSAR models for substituted pyrimidines have utilized 3D Morse (Mor16m, Mor32u) and 2D-autocorrelation (GATS3e) parameters. researchpublish.com Radial Distribution Function (RDF) descriptors, which consider atoms as virtual spheres, have also been employed, with codes like RDF020e and RDF040u correlating with activity. researchpublish.com These examples demonstrate that a careful selection of physico-chemical descriptors is essential for building robust and predictive QSAR models that can elucidate the structural requirements for the desired biological activity. researchpublish.comresearchgate.net

Table 2: Examples of Physico-chemical Descriptors in Pyrimidine QSAR Models

| Descriptor Type | Descriptor Name | Description | Influence on Activity |

| 2D | A_Ar | Number of aromatic rings | Positive |

| 2D | B_Dou | Number of double bonds | Positive |

| Surface Area | P. V_P | Positive partial surface area | Positive |

| Surface Area | Q. V_N | Negative partial surface area | Negative |

| 3D | Mor16m, Mor32u | 3D Molecule Representation of Structures based on Electron diffraction | Correlated |

| 2D Autocorrelation | GATS3e | Geary autocorrelation of lag 3, weighted by atomic Sanderson electronegativities | Correlated |

| RDF | RDF040u | Radial Distribution Function at 4.0 Å, unweighted | Negative |

Prediction of Receptor Affinity and Selectivity

A primary goal of QSAR modeling is to predict the biological activity of newly designed compounds before their synthesis. nih.gov The statistical robustness of a QSAR model, indicated by parameters like the predicted r-squared (pred_r²), determines its predictive capacity. researchgate.net For instance, 3D-QSAR models for thienopyrimidine derivatives have shown high predictive ability, which can be leveraged to forecast the activity of novel, unsynthesized compounds. nih.govresearchgate.net

Based on the insights gained from validated QSAR models, new molecules can be designed with modifications aimed at enhancing receptor affinity. nih.gov For example, after developing robust CoMFA and CoMSIA models for thieno[3,4-d]pyrimidines, researchers designed 12 new compounds and predicted their activities, finding that they possessed good predictive activity profiles. nih.gov This predictive power is crucial for prioritizing which compounds to synthesize and test, thereby accelerating the drug discovery process. By identifying the key structural features and physico-chemical properties that govern activity, QSAR models serve as a powerful tool for designing compounds with improved affinity and selectivity for their intended biological target. researchgate.net

In Silico ADME Studies and Drug-Likeness Evaluation

In addition to predicting biological activity, computational methods are widely used to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. These in silico studies are crucial for assessing a compound's drug-likeness and identifying potential liabilities early in the discovery process. nih.gov

For various thienopyrimidine and pyrimidine derivatives, in silico ADME profiling has been conducted to predict their pharmacokinetic properties. nih.govmdpi.com These studies often evaluate parameters related to Lipinski's rule of five, which includes molecular weight (< 500), log P (< 5), number of hydrogen bond donors (< 5), and number of hydrogen bond acceptors (< 10). mdpi.com Thienopyrimidine derivatives have been shown to have good gastrointestinal (GI) absorption, acceptable lipophilicity (log P), and molecular weights within the desired range. mdpi.com For example, one thienopyrimidine derivative showed a positive drug-likeness score of 0.57 and no violations of Lipinski's rule. mdpi.com

Table 3: In Silico ADME and Drug-Likeness Parameters for a Thienopyrimidine Derivative

| Parameter | Predicted Value | Guideline |

| Molecular Weight | < 500 | < 500 |

| Log P (Lipophilicity) | 2.63 | < 5 |

| Hydrogen Bond Donors (HBD) | 2 | < 5 |

| Hydrogen Bond Acceptors (HBA) | 2 | < 10 |

| GI Absorption | Good | High |

| Drug-Likeness Score | 0.57 | Positive |

Structure Activity Relationship Sar Studies and Molecular Interactions

Impact of Structural Modifications on Biological Activity

Structural modifications are a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. For the 5-(3-Thienyl)pyrimidine core, alterations to the substituent patterns on both heterocyclic rings have profound effects on its biological profile.

The nature and placement of substituents on the pyrimidine (B1678525) and thienyl moieties are critical determinants of biological efficacy. Studies on various thienyl-substituted pyrimidines have shown that even minor changes can lead to significant shifts in activity. For instance, in a series of C(4) and/or C(5) thienyl-substituted pyrimidines investigated for antimycobacterial properties, the position of the thienyl group was found to be a key factor. nih.gov

Research into fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, provides analogous insights. The position of substituents on the pyrimidine nucleus is known to greatly influence biological activities. nih.gov For example, in pyrrolo[2,3-d]pyrimidine derivatives, the presence of an amino group at the R1 position is associated with good anticancer activity. frontiersin.org Similarly, modifications on the thienyl ring, such as the introduction of methyl or phenyl groups, can modulate activity. In a series of thieno[2,3-d]pyrimidine (B153573) derivatives, the introduction of various substituents led to compounds with potent anti-inflammatory effects. nih.gov

The electronic properties of substituents also play a crucial role. The introduction of an electron-withdrawing trifluoromethyl group into related heterocyclic systems like thiazolo[4,5-d]pyrimidines has been shown to enhance anticancer activity, likely by increasing lipophilicity and metabolic stability. mdpi.com This principle suggests that similar substitutions on the this compound core could be a viable strategy for enhancing its biological profile.

| Scaffold | Substituent Position | Substituent Type | Observed Biological Activity | Reference |

|---|---|---|---|---|

| C(4)/C(5) Thienyl Pyrimidines | C4 and/or C5 of Pyrimidine | Thienyl | Antimycobacterial | nih.gov |

| Pyrrolo[2,3-d]pyrimidine | Position 4 | Amino group | Anticancer | frontiersin.org |

| Thieno[2,3-d]pyrimidine | Various | Benzyl, Hydrazino, Methyl | Anti-inflammatory | nih.gov |

| Thiazolo[4,5-d]pyrimidine | Position 5 | Trifluoromethyl (-CF3) | Anticancer | mdpi.com |

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. The this compound molecule possesses a rotatable single bond between the pyrimidine and thienyl rings, allowing for a range of possible conformations. nih.gov The preferred conformation, or the molecule's ability to adopt a specific bioactive conformation upon binding, is a key factor in its biological activity.

Conformational analysis of related structures, such as 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines, has highlighted the importance of conformational restriction. The introduction of a methyl group on an aniline (B41778) substituent was found to restrict the free rotation of bonds, thereby locking the molecule into a specific conformation that influenced its biological activity as a microtubule targeting agent. mdpi.com Similarly, studies on tetrahydropyrimidinone derivatives have shown that for optimal receptor binding, the heterocyclic ring often adopts a boat-like conformation with substituents positioned axially. brieflands.com This suggests that the dihedral angle between the pyrimidine and thienyl rings in this compound is a critical parameter for its interaction with target proteins. The ability to adopt a planar or a specific twisted conformation can determine the success of key interactions like pi-pi stacking within a binding pocket.

Mechanisms of Molecular Interaction with Biological Targets

The biological effects of this compound and its derivatives are mediated by a network of non-covalent interactions with their target macromolecules. These interactions, including hydrogen bonding, hydrophobic interactions, and pi-pi stacking, collectively contribute to the binding affinity and specificity of the compound.

Hydrogen bonds are highly directional and crucial for molecular recognition. The pyrimidine ring of this compound contains two nitrogen atoms that can act as hydrogen bond acceptors. nih.gov These nitrogen atoms can form critical hydrogen bonds with hydrogen bond donor residues (e.g., the backbone N-H of amino acids) in a protein's active site.

Docking studies of related thieno[2,3-d]pyrimidine derivatives have shown that the pyrimidine nitrogen can form hydrogen bonds with amino acid residues such as glutamine. rsc.org In other related pyrimidine structures, N-H···O and C-H···O hydrogen bonds are predominant intermolecular interactions that stabilize the molecule within its binding site. acs.org Furthermore, studies on pyrazolo[1,5-a]thieno[2,3-c]pyrimidine derivatives have demonstrated that ester groups substituted onto the core structure can engage in strong hydrogen bond interactions with threonine residues via their carbonyl moiety, highlighting the importance of substituent-mediated hydrogen bonds. nih.gov

Hydrophobic interactions are a major driving force for ligand-protein binding. The thienyl ring of this compound is inherently hydrophobic and can engage in favorable interactions with nonpolar regions of a binding pocket. The importance of such interactions is well-documented for related heterocyclic systems. For example, the cyclohexene (B86901) ring of tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines forms hydrophobic interactions with leucine, alanine, and methionine residues in its target protein. mdpi.com

Aromatic systems like the pyrimidine and thienyl rings are capable of engaging in pi-pi stacking interactions, which are important for stabilizing protein-ligand complexes. libretexts.org These interactions occur when the aromatic rings of the ligand and amino acid residues (such as phenylalanine, tyrosine, or tryptophan) are positioned parallel to each other, either in a sandwich or a parallel-displaced arrangement. wikipedia.org

Molecular docking simulations of thieno[2,3-d]pyrimidine derivatives have explicitly shown pi-pi stacking interactions between the thiophene (B33073) ring and phenylalanine residues, as well as between the pyrimidine ring and histidine residues. rsc.org The geometry of these interactions is critical; strong pi-pi stacking typically occurs at centroid-to-centroid distances of less than 3.8 Å. nih.gov The planar nature of the two aromatic rings in this compound makes it an ideal candidate for engaging in such stabilizing interactions within a target's binding site.

| Interaction Type | Participating Moiety | Potential Interacting Amino Acid Residues | Reference |

|---|---|---|---|

| Hydrogen Bonding (Acceptor) | Pyrimidine Nitrogens | Glutamine, Threonine, Backbone N-H | rsc.orgnih.gov |

| Hydrophobic Interactions | Thienyl Ring, Hydrophobic Substituents | Leucine, Alanine, Methionine | mdpi.com |

| Pi-Pi Stacking | Pyrimidine Ring, Thienyl Ring | Phenylalanine, Histidine, Tyrosine, Tryptophan | rsc.org |

Electrostatic and Groove Binding Mechanisms (e.g., DNA)

Derivatives containing the thienyl moiety, analogous to this compound, have been investigated for their ability to interact with DNA. The binding mechanism for such crescent-shaped molecules often involves non-covalent interactions within the minor groove of the DNA double helix. nih.gov The curvature of molecules containing a central thiophene ring can be optimal for fitting snugly into the minor groove's shape. nih.gov

The binding process is significantly driven by electrostatic interactions between the positively charged regions of the ligand and the negatively charged phosphate (B84403) backbone of DNA. researchgate.net This initial electrostatic attraction helps to orient the molecule correctly for subsequent insertion into the groove. researchgate.net Once positioned, the interaction is further stabilized by a combination of van der Waals forces and specific hydrogen bonds formed between the compound and the DNA bases, particularly with A-T (adenine-thymine) rich sequences. nih.govresearchgate.net The replacement of water molecules within the minor groove upon ligand binding can also contribute favorably to the binding energy. researchgate.net Studies on related thiophene-containing compounds confirm that they can act as effective DNA minor groove binding agents and transcription factor inhibitors. nih.gov

Investigation of Specific Biological Activities and Target Modulation

Enzyme Inhibition Studies

The this compound scaffold is a component of various molecules designed to inhibit specific enzymes involved in a range of pathological conditions.

Kinases (e.g., MARK4)

Derivatives of 4,6-disubstituted pyrimidine, specifically those incorporating a thiophen-3-yl group, have been identified as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), an enzyme implicated in the pathology of Alzheimer's disease. nih.govdoaj.org A series of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine compounds were synthesized and evaluated for their inhibitory potential against MARK4 using an ATPase inhibition assay. nih.govnih.gov The inhibitory activity was found to be dependent on the nature of the substituents on the aryl ring. nih.gov The results showed that these compounds inhibit MARK4 with IC50 values in the micromolar range. nih.govnih.gov

| Compound | Substituent | IC50 (μM) | Source |

|---|---|---|---|

| Derivative 1 | 4-Methylbenzenesulfonyl | 7.52 ± 0.33 | nih.gov |

| Derivative 2 | Benzenesulfonyl | 10.15 ± 0.45 | nih.gov |

| Derivative 3 | 4-Fluorobenzenesulfonyl | 15.68 ± 0.51 | nih.gov |

| Derivative 4 | 4-Chlorobenzenesulfonyl | 21.05 ± 0.55 | nih.gov |

| Derivative 5 | 4-Nitrobenzenesulfonyl | 37.99 ± 0.62 | nih.gov |

COX-1/2

The pyrimidine nucleus is a key feature in many compounds designed as anti-inflammatory agents that function by inhibiting cyclooxygenase (COX) enzymes. nih.gov The mechanism of these agents is associated with suppressing the activity of COX-1 and COX-2, thereby reducing the production of prostaglandin (B15479496) E2 (PGE2). nih.gov Studies on various pyrazolo[3,4-d]pyrimidine derivatives have demonstrated their potential to inhibit both COX-1 and COX-2 enzymes with varying degrees of potency and selectivity. nih.gov Thieno[2,3-d]pyrimidines have also been developed as specific COX-2 inhibitors. google.com

| Compound Type | Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Source |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | 3b | 19.45 ± 0.07 | 31.4 ± 0.12 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | 4b | 26.04 ± 0.36 | 34.4 ± 0.10 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | 4d | 28.39 ± 0.03 | 23.8 ± 0.20 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | 3a | - | 42.1 ± 0.30 | nih.gov |

Urease

Urease is a nickel-containing enzyme whose inhibition is a therapeutic strategy for infections caused by bacteria like Helicobacter pylori. dergipark.org.trnih.gov Compounds containing sulfur atoms, such as thiourea (B124793) and thiosemicarbazone derivatives, are known to be effective urease inhibitors. dergipark.org.tr The proposed mechanism involves the sulfur atom chelating the two nickel ions within the enzyme's active site, thereby blocking its catalytic activity. dergipark.org.tr While direct studies on this compound were not identified, the presence of the sulfur-containing thienyl ring suggests a potential basis for designing urease inhibitors.

α-Amylase and α-Glucosidase

Inhibition of α-amylase and α-glucosidase is a key strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov Pyrano[2,3-d]pyrimidine derivatives, which contain a pyrimidine ring fused with a pyran ring, have been synthesized and evaluated for their antidiabetic activity through in vitro α-amylase inhibition. xisdxjxsu.asia Many of these synthesized compounds demonstrated strong inhibitory activity, which was attributed to the presence of the pyrimidine ring. xisdxjxsu.asia Similarly, various other pyrimidine-based heterocyclic compounds have shown good to excellent inhibitory activities against α-glucosidase. nih.gov For instance, a series of 3-amino-2,4-diarylbenzo nih.govxisdxjxsu.asiaimidazo[1,2-a]pyrimidines were found to be potent α-glucosidase inhibitors, with some derivatives being significantly more potent than the standard drug acarbose. nih.gov

| Compound Type | Compound | α-Glucosidase IC50 (μM) | Source |

|---|---|---|---|

| Benzo nih.govxisdxjxsu.asiaimidazo[1,2-a]pyrimidine | 3k | 16.4 ± 0.36 | nih.gov |

| Benzo nih.govxisdxjxsu.asiaimidazo[1,2-a]pyrimidine | 3d | 26.7 ± 0.28 | nih.gov |

| Benzo nih.govxisdxjxsu.asiaimidazo[1,2-a]pyrimidine | 3e | 297.0 ± 1.2 | nih.gov |

| Standard Inhibitor | Acarbose | 750.0 ± 1.5 | nih.gov |

DNA Binding Studies

Studies on porphyrins with peripheral thienyl substituents have explored their DNA-binding properties. nih.gov These investigations, using methods like UV-Vis and fluorescence emission spectroscopy, suggest that the interaction likely occurs via external groove binding. nih.gov The binding capacity and strength can be quantified by the binding constant (Kb). For instance, meso-tetra(2-thienyl)porphyrin derivatives have been shown to interact with calf-thymus DNA (CT-DNA), with the insertion of metal complexes like Pd(II) or Pt(II) resulting in an increased interaction with the nucleic acid. nih.gov

Interaction with Prion Proteins (PrP)

A family of thienyl pyrimidine derivatives has been identified for its ability to interact directly with the prion protein (PrP). nih.govnih.gov These compounds were found to induce the formation of SDS-resistant dimers and trimers of the disease-associated scrapie isoform of the prion protein (PrPSc). nih.gov This oligomer-inducing activity effectively traps prion infectivity. nih.gov Surface plasmon resonance analysis confirmed that these thienyl pyrimidine compounds can bind to the normal cellular form of the prion protein (PrPC), with one derivative, referred to as P30, showing a calculated binding affinity (Kd) of 147 ± 50 μM. nih.gov This interaction does not require in vivo cell machinery, as the oligomerization effect was observed when the compounds were incubated directly with lysates from prion-infected cells. nih.gov

General Antimicrobial Activity Mechanisms

The pyrimidine ring and its fused derivatives, such as thieno[2,3-d]pyrimidines, are recognized for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities. nih.govresearchgate.net The mechanism of action for some of these compounds has been investigated. For example, certain thieno[2,3-d]pyrimidine derivatives are proposed to exert their antibacterial effect by inhibiting bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme for bacterial protein synthesis. pensoft.net Molecular docking studies have supported this hypothesis by showing that these compounds can fit into the active site of TrmD from pathogens like P. aeruginosa. pensoft.net Various synthesized derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. pensoft.netnih.gov

Anti-Inflammatory Modulatory Effects

The anti-inflammatory effects of pyrimidine derivatives are primarily modulated through the inhibition of key inflammatory mediators. nih.gov As discussed previously, a major mechanism is the suppression of COX-1 and COX-2 enzymes. nih.gov This inhibition directly leads to a reduction in the synthesis of prostaglandins, such as PGE2, which are pivotal in the inflammatory cascade. nih.govnih.gov Studies on new thieno[2,3-d]pyrimidine derivatives confirmed that they could significantly reduce carrageenan-induced paw edema in animal models, an effect that was correlated with a decrease in the concentration of PGE2 in blood serum. nih.gov

Cytotoxic Activity in Specific Cell Lines (e.g., MCF-7, HeLa)

Studies on related compounds have demonstrated that the substitution pattern on the pyrimidine and thiophene rings plays a crucial role in their cytotoxic potential. For instance, research on different substituted pyrimidines has reported a range of IC50 values against MCF-7 and HeLa cells, indicating that the nature and position of substituent groups significantly influence the anticancer activity. researchgate.net However, without direct experimental data for this compound, its specific cytotoxic profile against these cell lines remains uncharacterized in the reviewed literature.

Table 1: Cytotoxic Activity of Selected Pyrimidine Derivatives (Illustrative - Not specific to this compound)

| Compound Derivative | Cell Line | IC50 (µM) |

| Derivative A | MCF-7 | Data not available |

| Derivative B | HeLa | Data not available |

Note: This table is for illustrative purposes to show the type of data typically generated in such studies. Specific IC50 values for this compound were not found in the searched sources.

Antioxidant Mechanisms

The antioxidant potential of compounds containing pyrimidine and thiophene moieties has been a subject of scientific inquiry. The primary mechanism often investigated is their ability to scavenge free radicals, which are implicated in oxidative stress and various diseases. nih.gov

The most common assay used to evaluate this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. medcraveonline.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, indicating its antioxidant capacity. One study noted that the presence of a thienyl ring, as opposed to a phenyl ring, in certain pyrimidine derivatives reduced interactions with the DPPH radical. nih.gov

The antioxidant mechanism of such compounds is generally attributed to their chemical structure, which can stabilize and delocalize the unpaired electron of a free radical. However, specific studies detailing the precise antioxidant mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET), for this compound are not available in the reviewed scientific literature.

Table 2: Antioxidant Activity of Thienyl-Substituted Pyrimidine Derivatives (General Findings)

| Assay | Finding |

| DPPH Radical Scavenging | The thienyl group may influence the radical scavenging activity. nih.gov |

Note: This table reflects general findings for the class of compounds. Specific quantitative data for this compound was not found.

Interaction with P2Y Receptors (e.g., P2Y2, P2Y4, P2Y6)

P2Y receptors are a family of G protein-coupled receptors that are activated by extracellular nucleotides such as ATP, ADP, UTP, and UDP. They are involved in a wide range of physiological processes, and their modulation is a target for various therapeutic interventions. The pyrimidine nucleotides UTP and UDP are known to be agonists for several P2Y receptor subtypes, including P2Y2, P2Y4, and P2Y6. researchgate.net

Extracellular pyrimidines play a role in signaling through these receptors. nih.gov For instance, UTP is an agonist for P2Y2 and P2Y4 receptors, while UDP is the primary agonist for the P2Y6 receptor. oncotarget.com The interaction of small molecules with these receptors can either mimic (agonist) or block (antagonist) the action of the endogenous nucleotides.

Despite the structural similarity of the pyrimidine core of this compound to the natural ligands of P2Y receptors, there is no specific information available in the public research domain detailing its direct interaction, binding affinity, or functional activity (agonist or antagonist) at P2Y2, P2Y4, or P2Y6 receptors.

Table 3: Endogenous Ligands for Selected P2Y Receptors

| Receptor | Primary Endogenous Agonist(s) |

| P2Y2 | UTP, ATP researchgate.net |

| P2Y4 | UTP researchgate.net |

| P2Y6 | UDP researchgate.net |

Note: This table provides context on the natural activators of these receptors. No data was found for the interaction of this compound with these receptors.

Chemical Derivatization and Functionalization Strategies

Introduction of Heterocyclic and Aromatic Moieties

A primary strategy for expanding the chemical space of 5-(3-thienyl)pyrimidine involves the attachment or fusion of additional ring systems. This approach can significantly alter the molecule's size, shape, and electronic properties, which is often essential for its interaction with biological targets.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds between the this compound core and various aryl or heteroaryl groups. This reaction typically involves the coupling of a halogenated pyrimidine (B1678525) derivative with an aryl- or heteroarylboronic acid (or its ester) in the presence of a palladium catalyst and a base.

The reactivity of halopyrimidines in Suzuki couplings is dependent on the position of the halogen. For instance, in dihalopyrimidines, such as 2,4-dichloropyrimidine (B19661), regioselective coupling can be achieved. Studies on 2,4-dichloropyrimidines have shown that the C4 position is generally more reactive towards Suzuki coupling than the C2 position, allowing for the selective introduction of an aryl group at C4. Subsequent coupling at the C2 position can then be performed, potentially with a different boronic acid, to generate unsymmetrically disubstituted pyrimidines. A study on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with various aryl and heteroaryl boronic acids demonstrated that C4-arylated products could be obtained in good to excellent yields with very low catalyst loading (0.5 mol% Pd(PPh₃)₄). mdpi.comsemanticscholar.org

For a this compound scaffold, a halogen (e.g., bromine or chlorine) would first need to be introduced onto the pyrimidine ring, typically at the 2-, 4-, or 6-position. This halo-substituted this compound can then serve as the electrophilic partner in a Suzuki-Miyaura reaction. For example, a hypothetical 2-chloro-5-(3-thienyl)pyrimidine (B8585212) could be coupled with phenylboronic acid to yield 2-phenyl-5-(3-thienyl)pyrimidine. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions, such as dehalogenation. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] with various phosphine (B1218219) ligands. nih.gov

The reverse reaction, coupling a 5-pyrimidylboronic acid with a halo-substituted thiophene (B33073) or another aromatic system, is also a viable strategy. Research has demonstrated the successful synthesis of 5-pyrimidylboronic acid and its subsequent use in Suzuki cross-coupling reactions with heteroaryl halides, including thienyl halides, to produce the corresponding heteroarylpyrimidines. nih.gov

| Halopyrimidine Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | Microwave, 100 °C, 15 min | 2-Chloro-4-phenylpyrimidine | 71% | mdpi.com |

| 2,4-Dichloropyrimidine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | Microwave, 100 °C, 15 min | 2-Chloro-4-(3-methoxyphenyl)pyrimidine | 72% | mdpi.com |

| 5-Bromopyrimidine | (Het)arylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 °C | 5-(Het)arylpyrimidine | Not specified | nih.gov |

| 6-Chloro-pyrimidin-4(3H)-one derivative | Arylboronic acids | Pd(PPh₃)₄ | Not specified | Not specified | Not specified | 6-Aryl-pyrimidin-4(3H)-one derivative | Not specified | nih.gov |

Building upon the this compound core to create fused heterocyclic systems is a key strategy for generating novel chemical entities. Pyrazolo[1,5-a]pyrimidines and thienopyrimidines are two important classes of fused pyrimidines that can be synthesized from appropriately substituted pyrimidine precursors.

Pyrazolo[1,5-a]pyrimidines: The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system generally involves the cyclocondensation of a 1,3-bielectrophilic species with an aminopyrazole. nih.govresearchgate.net However, an alternative and relevant approach for derivatizing a pre-existing pyrimidine involves using a pyrimidine derivative that can react with a hydrazine (B178648) to form the fused pyrazole (B372694) ring. For instance, a this compound bearing a reactive group (e.g., a leaving group at C4 or C6 and a carbonyl or cyano group at C5) could react with hydrazine or a substituted hydrazine. The reaction would proceed via initial nucleophilic substitution of the leaving group by the hydrazine, followed by intramolecular cyclization and condensation to form the pyrazole ring fused to the pyrimidine core.